Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

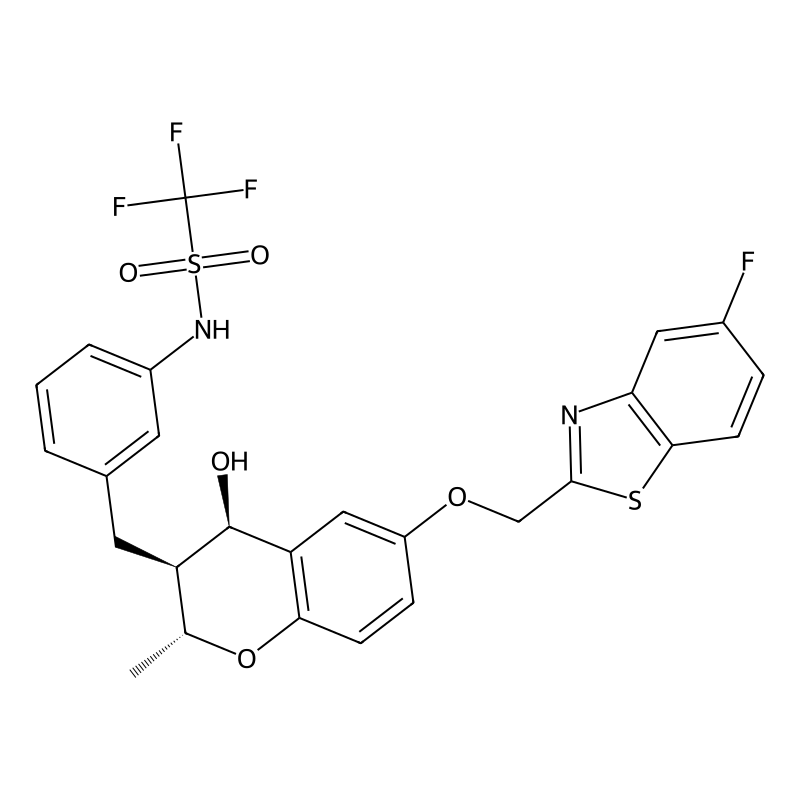

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- is a complex organic compound characterized by its unique trifluoromethyl and benzothiazole functionalities. It is often referred to by its chemical identifier CP-195494 and has the chemical formula . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The chemical reactivity of Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- can be explored through various reactions typical of sulfonamides and compounds containing trifluoromethyl groups. These may include:

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

- Acid-Base Reactions: As a sulfonamide, it can act as a weak acid and engage in proton transfer reactions.

- Reductive Reactions: The presence of the benzothiazole moiety may allow for reduction processes that modify the compound's structure.

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- exhibits potential biological activity that warrants further investigation. Preliminary studies indicate that it may have:

- Antitumor Properties: The compound's structural features suggest it could interact with biological targets involved in cancer pathways.

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- typically involves multi-step organic synthesis techniques:

- Formation of the Benzopyran Core: Starting from readily available precursors to create the benzopyran structure.

- Introduction of Functional Groups: Using methods such as alkylation or acylation to introduce the trifluoromethyl and benzothiazole moieties.

- Final Assembly: Coupling reactions to form the complete structure with methanesulfonamide functionality.

Methanesulfonamide, 1,1,1-trifluoro-N-(3-(((2R,3S,4R)-6-((5-fluoro-2-benzothiazolyl)methoxy)-3,4-dihydro-4-hydroxy-2-methyl-2H-1-benzopyran-3-yl)methyl)phenyl)- has potential applications in:

- Pharmaceutical Development: As a candidate for new drug formulations targeting specific diseases.

- Chemical Research: Serving as a reagent or intermediate in organic synthesis.

Interaction studies are crucial for understanding how Methanesulfonamide interacts with biological systems:

- Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.

- In Vivo Studies: Evaluating pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

Methanesulfonamide shares structural similarities with several other compounds that also feature sulfonamide and fluorinated groups. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | First sulfonamide antibiotic |

| Benzothiazole Sulfonamides | Contains benzothiazole moiety | Known for antimicrobial properties |

| Trifluoromethyl Sulfonamides | Incorporates trifluoromethyl group | Enhanced lipophilicity and metabolic stability |

The uniqueness of Methanesulfonamide lies in its intricate combination of multiple functional groups that may enhance its biological activity compared to simpler analogs.